molecular formula C7H15NO B13074643 3-Amino-4-cyclopropylbutan-1-OL

3-Amino-4-cyclopropylbutan-1-OL

Cat. No.: B13074643
M. Wt: 129.20 g/mol
InChI Key: SFYFKNSAZXEPPI-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylbutan-1-OL is an organic compound with the molecular formula C7H15NO It is a primary amine and a primary alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropylbutan-1-OL can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbenes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylbutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-4-cyclopropylbutan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-cyclopropylbutan-1-OL is unique due to the presence of both an amino and a hydroxyl group on a cyclopropyl-substituted butane chain

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-4-cyclopropylbutan-1-ol

InChI

InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2

InChI Key

SFYFKNSAZXEPPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CCO)N

Origin of Product

United States

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